Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a bromophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from ethyl acetoacetate, which is then alkylated using an alkyl halide such as 4-bromobenzyl chloride. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the bromophenyl group allows for interactions with aromatic amino acids in proteins, while the carbonyl and amino groups can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler analog without the bromophenyl and amino groups.
Ethyl 3-oxobutanoate: Similar structure but lacks the bromophenyl and amino functionalities.
Uniqueness
Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61838-87-7 |
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Molecular Formula |
C13H16BrNO3 |
Molecular Weight |
314.17 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)methylamino]-3-oxobutanoate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)12(9(2)16)15-8-10-4-6-11(14)7-5-10/h4-7,12,15H,3,8H2,1-2H3 |
InChI Key |
ZTANDIKAOQXDEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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